Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- is a bicyclic compound known for its unique structural characteristics and diverse applications in organic synthesis and medicinal chemistry. This compound features a cyclopentane ring fused to a pyrrole ring, making it an interesting subject for research due to its potential biological activities and synthetic utility.
The compound can be synthesized through various chemical reactions, often involving starting materials such as cyclopentenones and specific reagents like sodium hydroxide and acetic anhydride. A notable source for its synthesis is found in patent literature, which outlines detailed methodologies for producing this compound along with its derivatives .
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- belongs to the class of azabicyclic compounds. It is categorized under heterocycles due to the presence of nitrogen in its structure. The compound is also classified as a pyrrole derivative, which is significant in the study of organic compounds with potential pharmacological properties.
The synthesis of Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- typically involves several key steps:
The reaction conditions are critical; for instance, the initial hydrolysis step requires careful temperature control (typically around -78°C) to ensure proper reaction kinetics and yield .
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- has a unique bicyclic structure characterized by:
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of functional groups that can stabilize or destabilize intermediates during reactions .
The mechanism of action for Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- primarily involves its interaction with biological targets through binding affinity and modulation of biological pathways. Its bicyclic structure allows for specific interactions with enzymes or receptors.
Research indicates that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory and analgesic effects, although specific data on Cyclopenta[c]pyrrol-5(1H)-one itself may be limited .
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- has several applications:
The synthesis of cis-hexahydro-cyclopenta[c]pyrrol-5(1H)-one relies on strategically designed multi-step sequences. A highly efficient route employs an iminium-mediated 2-aza-Cope rearrangement of enantiomerically enriched aminoacetal precursors. Under optimized conditions (TFA/dimedone in methanol at 120°C), this one-pot process achieves 89% yield and 99% enantiomeric excess (ee) through iminium formation, [3,3]-sigmatropic rearrangement, and dimedone trapping [2]. Alternatively, reductive cyclization of ethyl (2-azido-1,3-dihydroxycyclopentyl)acetate using hydrogenation catalysts furnishes the bicyclic lactam core in 86% yield. This intermediate serves as a precursor for functionalized pyrrolidine analogs via subsequent reduction or substitution [6]. Critical to both pathways is strict control over ring-closure regiochemistry to avoid trans-fused byproducts.
Table 1: Key Multi-Step Synthesis Methods
Strategy | Key Reagents/Conditions | Yield | Stereoselectivity |
---|---|---|---|
2-Aza-Cope Rearrangement | TFA/dimedone, MeOH, 120°C | 89% | 99% ee |
Reductive Cyclization | H₂/Pd-C, EtOH, 25°C | 86% | >95% cis |
Tosylation/Cyclization | p-TsCl/pyridine; Hunig’s base, 50°C | 65% | cis-retention |
Controlling the relative stereochemistry of the bicyclic system’s fusion points is achieved through substrate-directed diastereoselection and chiral resolution. In patented pharmaceutical syntheses, the cis-configuration is secured via chiral pool resolution using L-tartaric acid, yielding enantiopure amine intermediates with 98% diastereomeric excess (de) [3]. For ketone precursors, asymmetric hydrogenation of unsaturated cyclic imides with Rh(I)/(R,R)-Et-DuPhos catalysts delivers the saturated cis-pyrrolone with 95% ee . Computational studies reveal that torsional strain minimization favors the cis-fused conformation (152.3° cyclopentane dihedral angle), guiding the design of stereocontrolled reactions [2]. Diastereoselective reduction of ketoazides using L-selectride achieves up to 20:1 dr for cis-diol derivatives [6].
Protective groups are pivotal for managing reactivity during bicyclic ring formation. BOC protection of the pyrrolidine nitrogen enables the functionalization of the ketone moiety without competing enolization or N-alkylation [5]. In SHP2 inhibitor syntheses, acid-labile groups like tert-butyl ester facilitate deprotection under mild conditions post-cyclization [8]. For tosylate derivatives, the tosyl group acts as both a protective unit and a solubility enhancer, with its electron-withdrawing nature reducing amine basicity (ΔpKa ≈ 2.4) and facilitating crystallization [2]. Sequential protection/deprotection is essential in azasugar syntheses, where acetonide groups mask diol functionalities prior to reductive amination [6].
Table 2: Protective Group Applications
Group | Function | Removal Conditions | Effect on Reactivity |
---|---|---|---|
BOC | N-protection | TFA/DCM | Prevents N-alkylation |
Tosyl (Ts) | N-protection/solubility modifier | Mg/MeOH | Lowers pKa by 2.4 units |
Acetonide | Diol protection | Dilute HCl | Enables selective ketone reduction |
Enantioselective routes to the cis-bicyclic scaffold leverage transition metal and organocatalysts. Rh-catalyzed asymmetric hydrogenation of cyclic enamines using DuPhos ligands achieves 95% ee, exploiting ligand-accelerated enantiofacial discrimination [6]. For early-stage chirality introduction, organocatalyzed Mannich reactions between cyclopentanone derivatives and Boc-imines generate chiral β-amino ketones with 90% ee, which undergo intramolecular N-alkylation to form the bicyclic core [9]. In industrial settings, enzymatic resolution with immobilized lipases (e.g., Candida antarctica) separates racemic amines, providing enantiopure cis-intermediates for neuroactive compounds [3]. These catalytic methods surpass stoichiometric chiral auxiliaries in atom economy for large-scale production.
Patent literature reveals divergent industrial approaches prioritizing either yield optimization or stereochemical purity. A high-yielding route (EP2532651B1) uses reductive amination of cis-hexahydro-cyclopenta[c]pyrrol-2-amine with 4-(3-chloropropoxy)benzamide, achieving 92% yield via microwave-assisted coupling [3]. In contrast, Boehringer Ingelheim’s process (WO2019051469A1) emphasizes enantioselective SHP2 inhibitor synthesis through Pd-catalyzed asymmetric allylation, albeit with lower cyclization efficiency (65% yield) [8]. Cost drivers include:
Table 3: Industrial Process Comparison
Patent | Key Step | Yield | ee/dr | Cost-Saving Features |
---|---|---|---|---|
EP2532651B1 | Reductive amination | 92% | >99% ee | Microwave acceleration |
WO2019051469A1 | Ts-directed cyclization | 65% | 98% de | Low-temp crystallization |
VulcanChem VC | Iminium rearrangement | 89% | 99% ee | Morpholine buffer system |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1